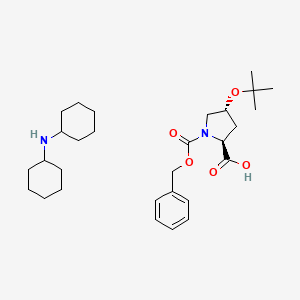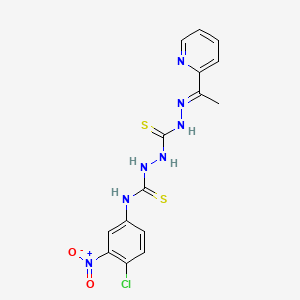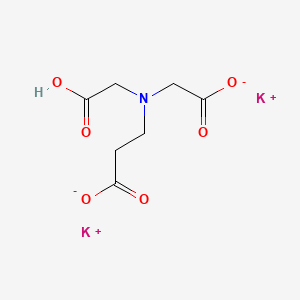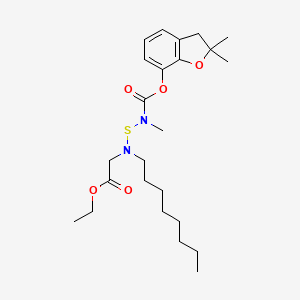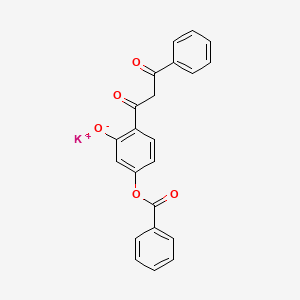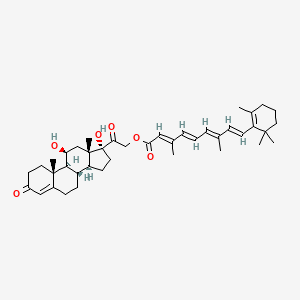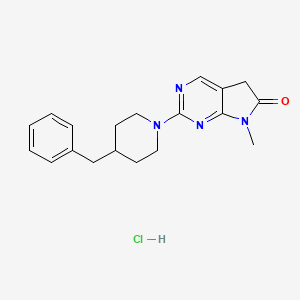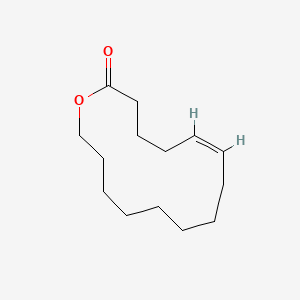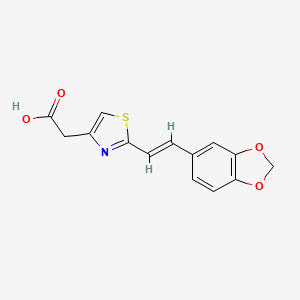![molecular formula C44H86O6S3Sn B12715562 Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-44-4](/img/structure/B12715562.png)
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound with a unique structure that includes multiple functional groups such as thioethers, esters, and oxo groups
準備方法
The synthesis of Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting a decyloxy compound with a suitable thiol under controlled conditions.
Esterification: The intermediate thioether is then subjected to esterification reactions to form the ester linkages.
Introduction of the organotin moiety: This step involves the reaction of the intermediate compound with an organotin reagent, such as a stannane, under specific conditions to form the final organotin compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of specialized materials, such as coatings and catalysts, due to its stability and reactivity.
作用機序
The mechanism by which Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the compound’s multiple functional groups, which can form various types of bonds with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve both covalent and non-covalent interactions.
類似化合物との比較
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can be compared with other organotin compounds such as:
(2E)-4-(Decyloxy)-4-oxo-2-butenoic acid: This compound has a simpler structure and lacks the thioether and organotin moieties, making it less versatile in terms of reactivity and applications.
4-[(2-Decyloxy-2-oxoethyl)thio]-4-octyl-3,5-dithia-4-stannaheptanedioic acid didecyl ester: This compound is structurally similar but has different ester linkages, which can affect its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84030-44-4 |
|---|---|
分子式 |
C44H86O6S3Sn |
分子量 |
926.1 g/mol |
IUPAC名 |
decyl 2-[bis[(2-decoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C12H24O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;1-3-5-7-8-6-4-2;/h3*15H,2-11H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChIキー |
PSFINCGCUNIGHG-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





